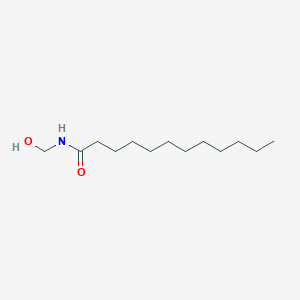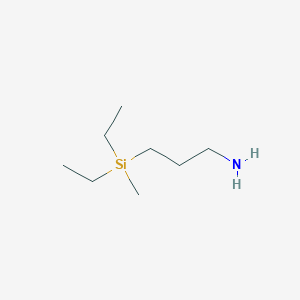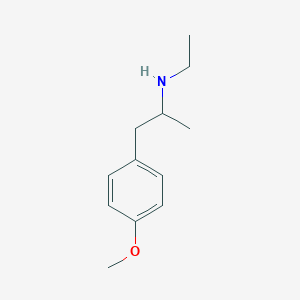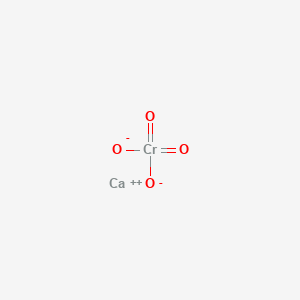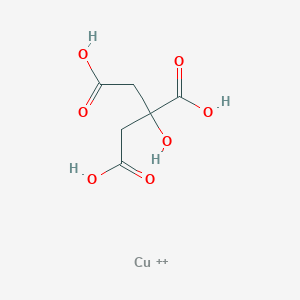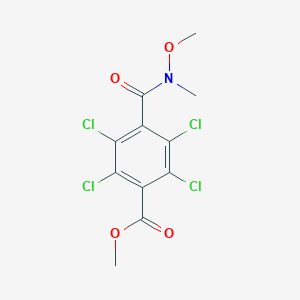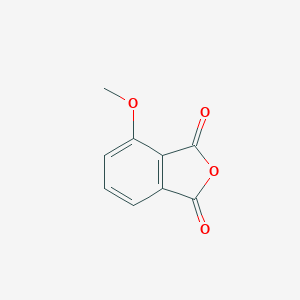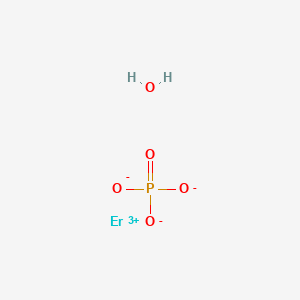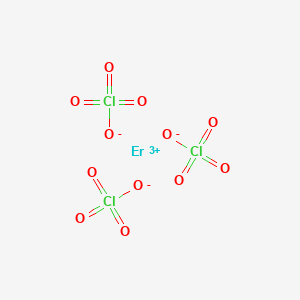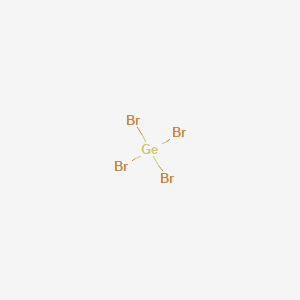
Tétrabromure de germanium
Vue d'ensemble
Description
Germanium tetrabromide is an inorganic compound with the chemical formula GeBr₄. It is a colorless solid that melts near room temperature. This compound is notable for its use in various chemical reactions and applications, particularly in the field of materials science and electronics .
Applications De Recherche Scientifique
Germanium tetrabromide has several scientific research applications:
Materials Science: It is used in the synthesis of germanium-containing materials, which are important in semiconductor technology.
Electronics: Germanium tetrabromide is used in the production of high-purity germanium crystals for electronic devices.
Chemical Synthesis: It serves as a precursor for the synthesis of other germanium compounds used in various chemical processes.
Mécanisme D'action
Méthodes De Préparation
Germanium tetrabromide can be synthesized through several methods:
Direct Bromination: This involves treating solid germanium with bromine gas. The reaction is straightforward and can be represented as[ \text{Ge} + 2\text{Br}_2 \rightarrow \text{GeBr}_4 ]
Germanium-Copper Mixture: Another method involves treating a mixture of germanium and copper with bromine.
Industrial production of germanium tetrabromide typically involves the direct bromination method due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Germanium tetrabromide undergoes various types of chemical reactions:
Hydrolysis: When exposed to moisture, germanium tetrabromide hydrolyzes to form germanium dioxide and hydrobromic acid[ \text{GeBr}_4 + 2\text{H}_2\text{O} \rightarrow \text{GeO}_2 + 4\text{HBr} ]
Reduction: It can be reduced to elemental germanium using reducing agents such as hydrogen gas.
Substitution: Germanium tetrabromide can undergo substitution reactions where the bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include water, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Germanium tetrabromide can be compared with other similar compounds such as:
Germanium Tetrachloride (GeCl₄): Similar to germanium tetrabromide but with chlorine atoms instead of bromine. It is also used in the production of high-purity germanium crystals.
Germanium Tetrafluoride (GeF₄): This compound contains fluorine atoms and is used in different chemical processes due to its unique reactivity.
Germanium Tetraiodide (GeI₄): Contains iodine atoms and is less commonly used but has specific applications in organic synthesis.
Germanium tetrabromide is unique due to its specific reactivity with bromine, making it suitable for certain applications where other halides might not be as effective.
Propriétés
IUPAC Name |
tetrabromogermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br4Ge/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDVMPJLLGYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeBr4, Br4Ge | |
| Record name | germanium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065468 | |
| Record name | Germane, tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-92-5 | |
| Record name | Tetrabromogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, tetrabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



